molecular formula C13H15N5O3S B2995766 methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate CAS No. 325994-75-0

methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B2995766
CAS No.: 325994-75-0
M. Wt: 321.36
InChI Key: OXVLVAVRJSHVNF-UHFFFAOYSA-N
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Description

Methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps. One common approach is the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with methyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under anhydrous conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and real-time monitoring of reaction parameters can help optimize the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzoate moiety.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (TEA).

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced derivatives of the compound.

  • Substitution Products: Substituted triazoles or benzoates.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the construction of pharmaceuticals and agrochemicals.

Biology: The biological applications of methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate include its use as a probe in biochemical assays and as a potential inhibitor of certain enzymes.

Medicine: In medicine, this compound has shown promise as an antimicrobial agent and as a potential therapeutic for various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

  • 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol

  • Methyl 4-aminobenzoate

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness: Methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its ability to act as both a nucleophile and an electrophile makes it particularly versatile in synthetic chemistry.

Properties

IUPAC Name

methyl 4-[[2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-8-16-17-13(18(8)14)22-7-11(19)15-10-5-3-9(4-6-10)12(20)21-2/h3-6H,7,14H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVLVAVRJSHVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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